![molecular formula C13H8ClFN2O2S B6040749 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide](/img/structure/B6040749.png)
3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It is currently being studied for its potential therapeutic applications in various diseases, including autoimmune disorders and cancer.
Mecanismo De Acción
3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is a BTK inhibitor that binds to the active site of BTK and prevents its activation. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. By inhibiting BTK, 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide can reduce the proliferation and survival of cancer cells and modulate immune function in autoimmune diseases.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit BTK activity in cancer cells and reduce their proliferation and survival. It has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is its potential use in the treatment of autoimmune diseases, where it has shown promising results in preclinical studies. Further studies are needed to fully understand the potential of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide in these and other areas.
Métodos De Síntesis
The synthesis of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 5-methyl-3-isoxazolecarboxylic acid to form an intermediate product. This intermediate product is then reacted with 2-mercaptobenzothiazole to yield 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide. The overall yield of the synthesis is reported to be around 25%.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders and cancer. In preclinical studies, 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has shown promising results in inhibiting BTK and reducing the proliferation of cancer cells. It has also been shown to have anti-inflammatory effects and to improve immune function in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c1-6-5-9(17-19-6)16-13(18)12-11(14)10-7(15)3-2-4-8(10)20-12/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDXBOSWSCLPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.